2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-14(16)12-21-18-15(11-20)10-17(22-18)13-6-2-1-3-7-13/h1-10,12H/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEHYFPBNQXIMQ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile (CAS No. 478033-40-8) has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring, a chlorophenyl group, and a carbonitrile moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 306.75 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClN2O |
| Molecular Weight | 306.75 g/mol |
| CAS Number | 478033-40-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Modulation : Interaction with certain receptors could lead to altered signaling pathways, impacting cellular responses.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Case Study 1 : A study conducted on breast cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis through caspase activation pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity.
- Case Study 2 : In vitro assays revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells at concentrations ≥ 10 μM. |
| Antimicrobial Activity | Exhibited bactericidal effects against S. aureus with an MIC of 25 μg/mL. |
In Vivo Studies
While in vitro results are promising, further investigation through in vivo studies is essential for understanding the therapeutic potential and safety profile.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-chlorophenyl group enhances lipophilicity (higher XLogP3) compared to the 4-methoxyphenyl analog (XLogP3 = 4.0 vs. 4.5), likely due to the electron-withdrawing Cl atom reducing polarity .
- Hydrogen Bonding : The nitrile and imine groups act as hydrogen bond acceptors, facilitating crystal packing or supramolecular interactions, as discussed in for similar systems .
Physicochemical and Crystallographic Properties
- Crystallography: The compound’s structure would require validation via single-crystal X-ray diffraction (SC-XRD), as emphasized in . Tools like SHELXL () are widely used for refinement, with hydrogen-bonding patterns analyzed via graph-set notation () .
- Thermal Stability: The nitrile and aromatic groups suggest a melting point >200°C, comparable to 2-amino-5-phenylfuran-3-carbonitrile (m.p. 223–227°C, ) .
Q & A
Q. What are the common synthetic routes for 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile, and what key parameters influence reaction yields?
A multi-step synthesis typically involves condensation of a 2-chlorobenzaldehyde derivative with an amino-functionalized furan precursor, followed by nitrile group introduction. Critical parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) for Schiff base formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance kinetics and side-product formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the E-configuration of the imine group via coupling constants (J ≈ 12–16 Hz for trans-olefins).
- IR : Validate the nitrile stretch (≈2200–2250 cm⁻¹) and imine C=N (≈1600–1650 cm⁻¹).
- Crystallography :
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
- Structure refinement : SHELXL for least-squares refinement of atomic coordinates and displacement parameters .
- Validation : Check for R-factor convergence (<5%) and ADDSYM alerts in PLATON to detect missed symmetry .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder in the structure of this compound, and how can they be addressed?
Disorder often occurs in flexible substituents (e.g., phenyl rings) or solvent molecules. Mitigation strategies include:
- Multi-component refinement : Split disordered atoms into partially occupied sites with constrained occupancy sums (e.g., using PART instructions in SHELXL) .
- Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to overlapping atoms and validate via Hirshfeld rigid-bond tests .
- Twinned data handling : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
Q. How do hydrogen bonding interactions influence the crystal packing, and how can graph-set analysis be applied?
- Hydrogen bond identification : Locate donor-acceptor pairs (e.g., N–H⋯N or C–H⋯O) using Mercury or OLEX2.
- Graph-set notation : Classify motifs (e.g., D for donor, A for acceptor):
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental bond lengths/angles be analyzed?
- Geometry optimization : Perform DFT calculations (B3LYP/6-311G**) to predict equilibrium structures.
- Comparison metrics : Calculate root-mean-square deviations (RMSD) for bond lengths/angles using CCDC Mercury .
- Crystal environment effects : Account for intermolecular forces (e.g., π-stacking) absent in gas-phase computations. Adjust for thermal motion via TLS parameterization .
Q. What methodologies are effective in analyzing the furan ring puckering and its implications on reactivity?
- Puckering coordinates : Apply Cremer-Pople parameters (Q, θ, φ) to quantify deviations from planarity. For five-membered rings, use spherical polar coordinates derived from atomic displacements .
- Reactivity correlation : Non-planar furan rings exhibit altered electronic profiles (e.g., higher electrophilicity at the nitrile group), verified via electrostatic potential maps in Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
